Polacrilin potassium

Vue d'ensemble

Description

Polacrilin potassium is a synthetic, high molecular weight, cross-linked polymer that is widely used in the pharmaceutical industry. It is used as a pharmaceutical excipient, which is a non-active ingredient that is added to a drug formulation to improve its physical and chemical properties. This compound is used in various drug formulations, including tablets, capsules, and suspensions.

Applications De Recherche Scientifique

Superdésintégrant dans l'administration des médicaments

Le polacriline potassium (PP) a été utilisé comme superdésintégrant pour améliorer la dissolution des médicaments à partir de granulés à base de cellulose microcristalline (MCC) . Il s'est avéré particulièrement efficace pour améliorer la dissolution de la rifampicine, un médicament de classe II de la BCS . L'incorporation de ce nouveau superdésintégrant n'a eu aucun effet négatif sur les caractéristiques mécaniques et micromériques des granulés .

Amélioration de la perméabilité des médicaments

La présence de PP s'est avérée augmenter considérablement la perméabilité de certains médicaments. Par exemple, la quantité de diclofénac potassium qui a traversé une membrane de dialyse in vitro était significativement plus importante en présence de PP .

Mécanisme de désintégration

Le PP est une résine d'échange d'acides carboxyliques monofonctionnelle à faible réticulation préparée par copolymérisation de l'acide méthacrylique avec du divinylbenzène . Il a été constaté que l'action capillaire, c'est-à-dire le mèchement, plutôt que le gonflement, est le facteur principal qui contribue au comportement de désintégration du PP .

Alternative à la cellulose microcristalline

Le PP a été étudié comme une alternative à la MCC ou à l'utilisation de charges hydrosolubles/d'agents tensioactifs de surface/à l'utilisation de cosolvants/de superdésintégrants, ce qui peut surmonter les propriétés négatives de la MCC sans affecter ses propriétés positives requises pour la granulation .

Utilisation dans les formulations hydrophobes

Le PP est efficace à des niveaux considérablement plus faibles que les désintégrants conventionnels et fonctionne aussi bien avec les formulations hydrophiles qu'hydrophobes .

Préparation de l'essai

Le PP est utilisé dans la préparation de l'essai. Par exemple, environ 1,4 g de PP, préalablement séché et pesé avec précision, sont transférés dans un creuset en silice de 50 ml, humidifiés avec 4 ml d'acide sulfurique, chauffés sur une petite flamme jusqu'à ce que l'acide ait fumé, humidifiés le résidu avec quelques gouttes d'acide sulfurique et calcinés fortement .

Mécanisme D'action

Target of Action

Polacrilin potassium is a weak cation exchange resin . It primarily targets potassium ions, which it binds and can exchange for other ions . This ion-exchange property is crucial to its role in pharmaceutical applications .

Mode of Action

This compound acts as a disintegrant in pharmaceutical tablets . Its mode of action is primarily through wicking, i.e., capillary action, rather than swelling . This means that it draws water into the tablet, promoting the absorption of water into the tablet matrix, leading to the disruption of the tablet .

Biochemical Pathways

This compound doesn’t directly interact with biochemical pathways as it primarily functions as a disintegrant. Its role is to facilitate the breakdown of the tablet, allowing the active pharmaceutical ingredients (APIs) within the tablet to be released and absorbed into the body where they can interact with their target biochemical pathways .

Result of Action

The result of this compound’s action is the efficient disintegration of the tablet, allowing for the rapid release of the APIs contained within . This facilitates the absorption of the APIs into the body, enabling them to exert their therapeutic effects .

Action Environment

The action of this compound can be influenced by environmental factors such as the pH of the medium and the presence of lubricants . For instance, an increase in the pH of the medium from acidic to neutral increases the bulk swelling of the particles, whereas it decreases water uptake and disintegrant performance . The presence of a lubricant decreases the water uptake rate and the disintegrant performance . It is also noted that this compound is stable against light, air, and heat at its highest operating temperature .

Propriétés

IUPAC Name |

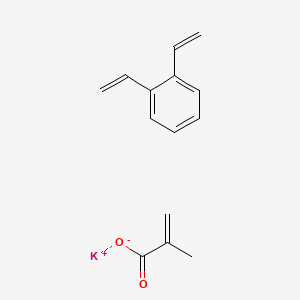

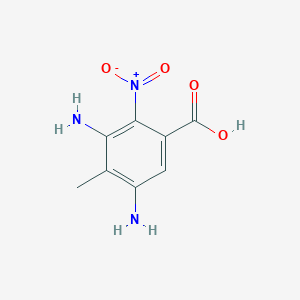

potassium;1,2-bis(ethenyl)benzene;2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10.C4H6O2.K/c1-3-9-7-5-6-8-10(9)4-2;1-3(2)4(5)6;/h3-8H,1-2H2;1H2,2H3,(H,5,6);/q;;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVWZXTJUCNEUAE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)[O-].C=CC1=CC=CC=C1C=C.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15KO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

65405-55-2 | |

| Record name | 2-Propenoic acid, 2-methyl-, potassium salt (1:1), polymer with diethenylbenzene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methyl-2-propenoic acid potassium salt polymer with diethenylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: While both swelling and wicking have been proposed as mechanisms, research suggests that wicking, the ability to draw water into the tablet matrix, plays a more significant role than swelling in the disintegration process for polacrilin potassium. []

A: Research indicates that this compound can enhance the permeability and absorption of anionic drugs. This effect is attributed to the Donnan membrane phenomenon, wherein the anionic polymer chains of this compound influence the passage of charged drug molecules across biological membranes. []

A: Moisture can have a significant impact on this compound. While some moisture may enhance compactability, excessive moisture can lead to plasticization, reducing yield pressure and potentially compromising tablet tensile strength. Moreover, moisture can cause swelling or aggregation in different brands of this compound, ultimately impacting water uptake and disintegration performance. [, ]

A: Yes, significant variations in particle size, density, porosity, surface area, and morphology have been observed across different brands of this compound. These variations translate to differences in functionality, particularly in terms of intrinsic swelling and the initial rate of water uptake, ultimately affecting disintegration time. []

A: The settling volume test, a common measure for disintegrants, has proven inadequate in distinguishing between different sources of this compound. Measuring the water uptake rate is suggested as a more insightful functionality test for this ion exchange resin disintegrant. []

A: While this compound is a widely used disintegrant, its sensitivity to moisture warrants careful consideration, especially in wet granulation. The variable response of different brands to moisture necessitates pre-formulation studies to assess its suitability and optimize its performance in such processes. [, ]

A: Yes, this compound has been successfully employed in formulating ODTs. Its rapid disintegration property is beneficial in this context. Additionally, studies have explored its use in taste-masking applications, particularly with bitter drugs, further broadening its utility in ODT formulations. [, , , , ]

A: Research suggests that this compound can be utilized to enhance the dissolution rate of poorly soluble drugs. For instance, studies using piroxicam, a BCS class II drug, have demonstrated significant improvements in dissolution rates when formulated with this compound. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Formyl-1H-pyrrolo[2,3-B]pyridine-4-carbonitrile](/img/structure/B1629806.png)

![4-Methoxy-2-[4-(1-([6-(trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-YL)piperazin-1-YL]pyrimidine](/img/structure/B1629810.png)